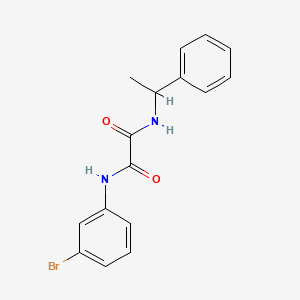
N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide, also known as Br-PET, is a synthetic compound that belongs to the family of phenylacetamides. It has been widely studied for its potential application in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. This leads to an increase in the inhibitory neurotransmitter GABA, which helps to reduce neuronal excitability.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behavior in animal models. It has also been found to have anticonvulsant properties and can reduce the frequency and severity of seizures. In addition, N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide has been found to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide is its high potency and selectivity for GABA receptors. This makes it an ideal candidate for studying the GABAergic system and its role in various diseases. However, one of the limitations of N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide. One area of interest is its potential use in the treatment of neuropathic pain. It has been found to exhibit analgesic properties in animal models and may be a promising candidate for further research in this area. Another area of interest is its potential use in the treatment of Alzheimer's disease. N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide has been found to improve cognitive function and memory in animal models and may have potential as a therapeutic agent for this disease. Finally, further research is needed to fully understand the mechanism of action of N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide and its potential use in other diseases.
Synthesemethoden
N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide can be synthesized using a multi-step reaction process. The first step involves the reaction of 3-bromobenzoyl chloride with 1-phenylethylamine to form N-(3-bromophenyl)-1-phenylethan-1-amine. This intermediate product is then reacted with ethylenediamine to produce N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide. The final product can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide has been studied for its potential use as a therapeutic agent in various diseases. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties. It has also been studied for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-11(12-6-3-2-4-7-12)18-15(20)16(21)19-14-9-5-8-13(17)10-14/h2-11H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZDEXUEOYZIPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-N'-(1-phenylethyl)oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4927221.png)
![2-[{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(methyl)amino]ethanol](/img/structure/B4927228.png)
![3-bromo-N-{3-[(3-iodobenzoyl)amino]phenyl}benzamide](/img/structure/B4927233.png)
![5-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4927244.png)
![1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone]](/img/structure/B4927254.png)
![allyl 4-methyl-2-[(3-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4927266.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4927278.png)

![{1-[(2-methoxy-1-naphthyl)methyl]-2-pyrrolidinyl}methanol](/img/structure/B4927290.png)
![N-(3-{N-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4927299.png)
![ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(methoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4927300.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B4927308.png)